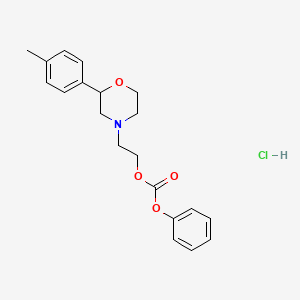

Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride

Description

The molecule features a 4-methylphenyl substituent on the morpholine ring and a hydrochloride salt, which enhances its solubility in polar solvents.

Properties

CAS No. |

185759-04-0 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |

InChI |

InChI=1S/C20H23NO4.ClH/c1-16-7-9-17(10-8-16)19-15-21(11-13-23-19)12-14-24-20(22)25-18-5-3-2-4-6-18;/h2-10,19H,11-15H2,1H3;1H |

InChI Key |

VBJFHOGTZVGZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Copper salt (e.g., CuBr) |

| Solvent | Alcohol itself or inert solvent |

| Temperature | 70°C to 200°C |

| Pressure (CO + O2) | Above atmospheric, e.g., 5-12 atm |

| Reaction Time | 30 minutes to 90 minutes |

| pH | Weakly acidic, controlled by catalyst choice |

Reaction Mechanism and Advantages

- The alcohol is carbonylated by CO and O2 in the presence of copper catalyst.

- The catalyst facilitates the formation of the carbonate ester without generating high acidity, thus minimizing by-products such as alkyl halides or ethers.

- The reaction proceeds with high selectivity (up to 95% in model systems) and good yields.

- The catalyst can be removed by simple filtration, and the product isolated by crystallization or distillation.

Example from Patent Literature

| Step | Description |

|---|---|

| Catalyst preparation | 18 g CuBr dispersed in 100 mL methanol in Teflon-lined autoclave |

| Oxidation | O2 at 5 atm, 60°C for 90 minutes |

| Carbonylation | CO added to 12 atm, temperature raised to 80°C, reaction for 30 minutes |

| Product isolation | Filtration to remove catalyst, recovery of carbonate ester by rectification or crystallization |

This method is scalable and adaptable to various alcohol substrates, including those with morpholine and aromatic groups, making it suitable for synthesizing the target compound’s carbonate ester intermediate.

Specific Considerations for Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride

Precursor Alcohol

The key precursor is 2-(2-(4-methylphenyl)-4-morpholinyl)ethanol , which contains:

- A morpholine ring substituted with a 4-methylphenyl group.

- A primary alcohol functional group for carbonate formation.

Carbonate Ester Formation

The phenyl carbonate ester is formed by reacting the precursor alcohol with phenyl chloroformate or via the metal-catalyzed carbonylation method described above, followed by purification.

Hydrochloride Salt Formation

The hydrochloride salt is typically prepared by treating the carbonate ester with hydrogen chloride (HCl) gas or an HCl solution, resulting in the formation of the hydrochloride salt of the morpholine nitrogen.

| Step | Description |

|---|---|

| Carbonate ester synthesis | Reaction of precursor alcohol with phenyl chloroformate or via CO/O2 catalysis |

| Salt formation | Treatment with HCl in an appropriate solvent (e.g., ether or dichloromethane) |

| Isolation | Crystallization or precipitation of hydrochloride salt, filtration, and drying |

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Precursor alcohol synthesis | Organic synthesis of 2-(2-(4-methylphenyl)-4-morpholinyl)ethanol | Alcohol intermediate |

| 2 | Carbonate ester formation | Phenyl chloroformate + alcohol + base OR CO + O2 + Cu catalyst, 70-200°C, 5-12 atm | Carbonic acid phenyl ester intermediate |

| 3 | Hydrochloride salt formation | HCl gas or solution treatment | This compound |

Research Findings and Industrial Relevance

- The metal-catalyzed carbonylation method offers a safer, more environmentally friendly alternative to phosgene-based synthesis.

- Copper salts with minimal inorganic anions provide high selectivity and yield for carbonate esters.

- The method is compatible with complex alcohols containing morpholine and aromatic groups, as in the target compound.

- The hydrochloride salt form improves stability and solubility for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that derivatives of carbonic acid esters exhibit anti-inflammatory properties. The compound has been explored as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

Case Study : A study highlighted the synthesis of various phenyl carbonate derivatives, including the target compound, demonstrating significant inhibition of COX-II activity compared to traditional anti-inflammatory drugs like phenylbutazone .

Drug Delivery Systems

The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs.

Case Study : Research on polymer-drug conjugates has shown that incorporating carbonic acid derivatives can improve the release profile of chemotherapeutic agents, leading to enhanced therapeutic outcomes in cancer treatment .

Polymer Synthesis

Carbonic acid esters are valuable in synthesizing polymers with specific mechanical and thermal properties. The compound can be employed to create polycarbonate materials that exhibit high impact resistance and transparency.

Data Table : Properties of Polycarbonate Derived from Carbonic Acid Esters

| Property | Value |

|---|---|

| Density | ~1.20 g/cm³ |

| Glass Transition Temperature | ~147°C |

| Tensile Strength | ~70 MPa |

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require durability and chemical resistance. Its application in surface coatings has been shown to enhance adhesion properties significantly.

Case Study : A formulation study demonstrated that adding carbonic acid esters to adhesive systems improved shear strength and thermal stability compared to conventional adhesives .

Mechanism of Action

The mechanism by which carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The morpholine ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:

Key Comparisons :

Structural Similarities: The target compound shares a morpholinyl-ethyl chain with doxapram hydrochloride (), a known respiratory stimulant. Its phenyl ester group is analogous to ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate (), which is used in heterocyclic synthesis.

Functional Differences :

- Unlike the nitro-substituted analog (), the target compound lacks electron-withdrawing groups, implying lower electrophilicity but higher stability.

- The hydrochloride salt enhances aqueous solubility compared to neutral esters like phenyl N-(2-chloro-4-hydroxyphenyl)carbamate ().

Lipophilicity and Bioavailability :

- While experimental log k values are unavailable for the target compound, its morpholine and aromatic substituents suggest moderate lipophilicity, comparable to doxapram hydrochloride (log P ~2.5–3.0) .

Synthetic Routes: The synthesis likely involves chloroformate intermediates (e.g., 4-(trifluoromethyl)phenyl carbonochloridate, ) reacting with morpholinyl-ethyl amines, similar to methods for carbamates in and .

Toxicity and Safety: Hydrochloride salts (e.g., L-alanine isopropyl ester hydrochloride, ) are generally safer for pharmaceutical use due to controlled solubility. No direct toxicity data exists for the target compound, but related carbamates show low acute toxicity in rodent studies .

Biological Activity

Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride (CAS No. 185759-04-0) is a synthetic compound with potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 377.86 g/mol

- Boiling Point : 491°C at 760 mmHg

- Flash Point : 250.8°C

- LogP : 4.32

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of carbonic acid compounds exhibit significant antimicrobial activities. For instance, a related compound demonstrated:

- DNA Gyrase Inhibition : IC value of 31.64 μM

- Dihydrofolate Reductase (DHFR) Inhibition : IC value of 2.67 μM

- Minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated several derivatives for their antimicrobial efficacy. The most active derivative exhibited a MIC indicating strong bactericidal activity against tested pathogens .

- Time-kill assays further confirmed the bactericidal properties of selected compounds, demonstrating their potential as effective antimicrobials.

- Mechanism of Action :

- Chemical Synthesis and Characterization :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing this compound with high purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the morpholinyl-ethyl intermediate. A common approach includes coupling 4-methylphenyl-morpholine derivatives with phenyl chloroformate under anhydrous conditions, followed by hydrochloric acid salt formation. Catalysts like palladium or copper (e.g., for cross-coupling reactions) and solvents such as DMF or toluene are critical for optimizing yield . Purification via column chromatography or recrystallization is essential to achieve >95% purity.

Q. How can researchers characterize the crystalline structure and stability of this compound?

- Methodology : Use X-ray diffraction (XRD) for crystallographic analysis and differential scanning calorimetry (DSC) to assess thermal stability. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular structure. For stability under varying pH, conduct accelerated degradation studies in buffered solutions (pH 1–10) at 40°C, monitored via HPLC .

Q. What techniques are effective for determining lipophilicity (logP) and solubility?

- Methodology : Lipophilicity is measured using reverse-phase HPLC with a C18 column, comparing retention times against standards. Aqueous solubility can be determined by preparing saturated solutions in phosphate-buffered saline (PBS) or simulated biological fluids, followed by UV-Vis spectrophotometry. Computational tools like Molinspiration or ACD/LogP provide theoretical logP values for comparison .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities to target proteins. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore modeling identifies critical functional groups (e.g., morpholine’s hydrogen-bonding capacity) for activity .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Methodology : Standardize experimental conditions (temperature, solvent purity, agitation rate) and validate results using orthogonal techniques. For solubility discrepancies, compare kinetic vs. thermodynamic solubility measurements. For stability, use mass spectrometry to identify degradation products and quantify hydrolytic pathways .

Q. How do structural modifications (e.g., substituting the phenyl ester or morpholine ring) alter pharmacokinetic properties?

- Methodology : Synthesize analogs via targeted substitutions (e.g., replacing the 4-methylphenyl group with halogenated aromatics) and evaluate changes in logP, plasma protein binding, and metabolic stability using liver microsome assays. In vivo pharmacokinetic studies in rodent models measure bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.